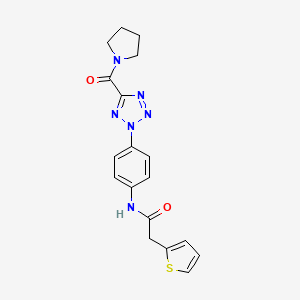

![molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7](/img/structure/B2413346.png)

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

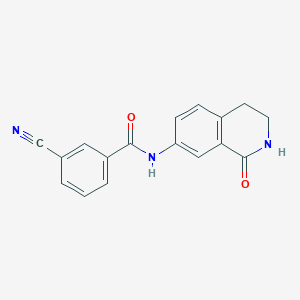

“2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is also an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation with IC50 of 2 μM .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are similar to the requested compound, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular formula of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is C9H9NOS . The molecular weight is 179.24 . The InChI code is 1S/C7H5NOS/c9-7-5-2-4-10-6 (5)1-3-8-7/h1-4H, (H,8,9) .科学的研究の応用

Electrochromic Properties

- Electrochromic Polymers: A study by Shao et al. (2017) explored the electrochromic properties of polymers derived from thieno[3,2-b]thiophene, a compound structurally similar to 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one. These polymers showed color change properties with fast response times, high contrast, and coloration efficiency, especially in the near-infrared region. This research suggests potential applications in electrochromic devices (Shao et al., 2017).

Synthesis of Novel Compounds

- Novel Synthesis Methods: Larionova et al. (2013) developed a new method for synthesizing substituted thieno[3,2-b]pyridines, indicating the potential for creating diverse derivatives of thieno[3,2-c]pyridin-4-one for various applications (Larionova et al., 2013).

Pharmaceutical Applications

- Anticancer Activity: Altug et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, demonstrating that one of the compounds showed promising anticancer activity across a range of cancer cell lines. This suggests potential pharmaceutical applications for derivatives of thieno[3,2-c]pyridin-4-one (Altug et al., 2011).

Crystallography

- X-ray Crystallographic Studies: Klemm et al. (1999) reported the X-ray crystallographic data for various thienopyridines, providing insights into the structural characteristics of these compounds. This data is crucial for understanding the properties and potential applications of thieno[3,2-c]pyridin-4-one (Klemm et al., 1999).

Material Science

- Synthesis of Key Intermediates: Zhong Weihui (2013) synthesized 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, highlighting the role of such compounds in material science and pharmaceutical synthesis (Zhong Weihui, 2013).

将来の方向性

The future directions for the study and application of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” and similar compounds could involve further exploration of their diverse biological activities and potential uses in medicine and other fields . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

特性

IUPAC Name |

2-ethyl-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOSUCACFAQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)C=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)